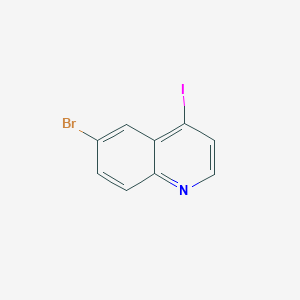
6-Bromo-4-iodoquinoline
Cat. No. B1287929
Key on ui cas rn:
927801-23-8
M. Wt: 333.95 g/mol
InChI Key: BWFLFNVNIISPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08633187B2
Procedure details


Dissolved 6-bromo-4-iodoquinoline (17.43 g, 52.2 mmol), 4-(tributylstannanyl)pyridazine (19.27 g, 52.2 mmol), and PdCl2(dppf)-CH2Cl2 (2.132 g, 2.61 mmol) in 1,4-dioxane (200 mL) and heated to 105° C. After 3 h, added more palladium catalyst and heated for 6 h. Concentrated and dissolved in methylene chloride/methanol. Purified by column chromatography (combiflash) with 2% MeOH/EtOAc to 5% MeOH/EtOAc to give the crude title compound. Trituration with EtOAc furnished 6-bromo-4-(4-pyridazinyl)quinoline (5.8 g, 20.27 mmol, 38.8% yield). MS (ES)+ m/e 285.9, 287.9 [M+H]+.






Yield
38.8%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2I.C([Sn](CCCC)(CCCC)[C:18]1[CH:23]=[CH:22][N:21]=[N:20][CH:19]=1)CCC.CCOC(C)=O>O1CCOCC1.[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[C:18]1[CH:23]=[CH:22][N:21]=[N:20][CH:19]=1 |f:5.6.7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17.43 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C(=CC=NC2=CC1)I
|
|
Name
|
|
|
Quantity
|
19.27 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](C1=CN=NC=C1)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
2.132 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
105 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated for 6 h
|
|
Duration
|
6 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in methylene chloride/methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purified by column chromatography (combiflash) with 2% MeOH/EtOAc to 5% MeOH/EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the crude title compound
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2C(=CC=NC2=CC1)C1=CN=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 20.27 mmol | |
| AMOUNT: MASS | 5.8 g | |
| YIELD: PERCENTYIELD | 38.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 38.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
